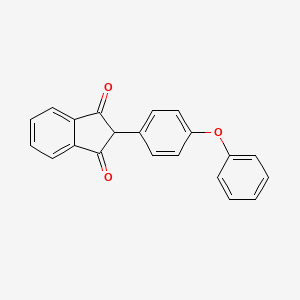![molecular formula C12H12ClN3O B13694227 (E)-1-(6-Chloroimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)-2-propen-1-one](/img/structure/B13694227.png)
(E)-1-(6-Chloroimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-(6-Chloroimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)-2-propen-1-one is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by the presence of a chloro substituent at the 6-position of the imidazo[1,2-a]pyridine ring and a dimethylamino group attached to a propenone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(6-Chloroimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)-2-propen-1-one typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: The imidazo[1,2-a]pyridine core can be synthesized through a cyclization reaction involving a 2-aminopyridine derivative and a suitable aldehyde or ketone under acidic or basic conditions.
Chlorination: The chloro substituent can be introduced at the 6-position of the imidazo[1,2-a]pyridine ring using chlorinating agents such as thionyl chloride or phosphorus oxychloride.
Formation of the Propenone Moiety: The propenone moiety can be introduced through a condensation reaction between the imidazo[1,2-a]pyridine derivative and a suitable α,β-unsaturated carbonyl compound in the presence of a base such as sodium hydride or potassium carbonate.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction using dimethylamine or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propenone moiety, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the propenone moiety, resulting in the formation of alcohols or other reduced products.
Condensation: The compound can undergo condensation reactions with other carbonyl compounds, leading to the formation of larger conjugated systems.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Condensation: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate condensation reactions.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Alcohols, reduced carbonyl compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Condensation: Larger conjugated systems with extended π-electron systems.
科学研究应用
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific biological pathways.
Pharmacology: The compound can be studied for its potential therapeutic effects and mechanisms of action in various disease models.
Chemical Biology: It can be used as a probe to study biological processes and interactions at the molecular level.
Material Science: The compound’s unique structural features can be explored for the development of novel materials with specific properties.
作用机制
The mechanism of action of (E)-1-(6-Chloroimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)-2-propen-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: Compounds with similar core structures but different substituents.
Chloro-substituted Heterocycles: Compounds with chloro substituents on different heterocyclic cores.
Dimethylamino-substituted Compounds: Compounds with dimethylamino groups attached to various aromatic or heteroaromatic systems.
Uniqueness
(E)-1-(6-Chloroimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)-2-propen-1-one is unique due to its specific combination of structural features, including the chloro substituent, the imidazo[1,2-a]pyridine core, and the dimethylamino-propenone moiety. This combination imparts distinct chemical and biological properties that can be leveraged for various applications in research and industry.
属性
分子式 |
C12H12ClN3O |
|---|---|
分子量 |
249.69 g/mol |
IUPAC 名称 |
1-(6-chloroimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one |
InChI |
InChI=1S/C12H12ClN3O/c1-15(2)6-5-11(17)10-7-14-12-4-3-9(13)8-16(10)12/h3-8H,1-2H3 |
InChI 键 |
CODRVZGZSJHADZ-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C=CC(=O)C1=CN=C2N1C=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


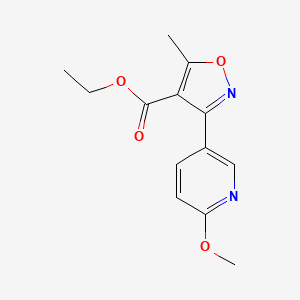

![9-Methoxy-2-methyl-3h-benzo[f]chromen-3-one](/img/structure/B13694156.png)
![Ethyl 3-[(2,4-Dichlorophenyl)amino]-3-oxo-2-(triphenylphosphoranylidene)propanoate](/img/structure/B13694169.png)
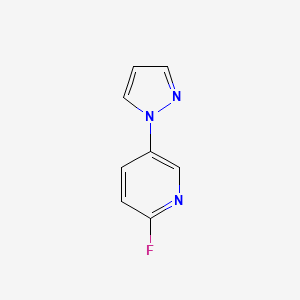
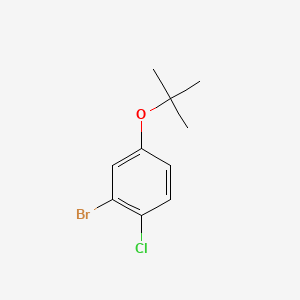
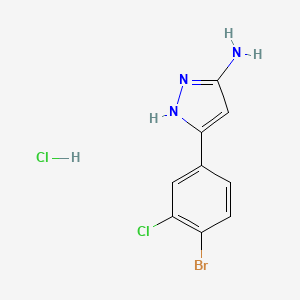
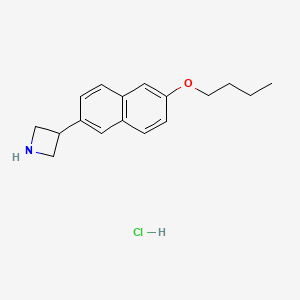
![[(2S,4R)-1-Cyclopropyl-4-fluoro-2-pyrrolidinyl]methanol](/img/structure/B13694194.png)


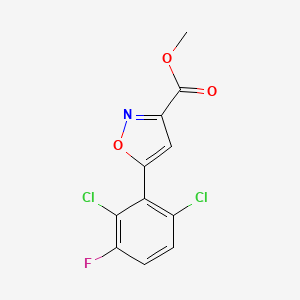
![2-Phenylbenzo[D]oxazol-7-amine](/img/structure/B13694216.png)
